2-{[5-(4-bromothiophen-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylpropyl)acetamide
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Overview
Description
2-{[5-(4-BROMO-2-THIENYL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-ISOBUTYLACETAMIDE is a complex organic compound that features a triazole ring, a thienyl group, and a bromine atom
Preparation Methods
The synthesis of 2-{[5-(4-BROMO-2-THIENYL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-ISOBUTYLACETAMIDE typically involves multiple steps. The process begins with the preparation of the triazole ring, followed by the introduction of the thienyl group and bromine atom. The final step involves the attachment of the isobutylacetamide moiety. Reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The bromine atom in the thienyl group can be substituted with other groups using nucleophilic substitution reactions.
Major Products: The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
2-{[5-(4-BROMO-2-THIENYL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-ISOBUTYLACETAMIDE has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The triazole ring and thienyl group are known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or antifungal activity. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar compounds include other triazole derivatives and thienyl-containing molecules. Compared to these compounds, 2-{[5-(4-BROMO-2-THIENYL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-ISOBUTYLACETAMIDE is unique due to the presence of both the bromine atom and the isobutylacetamide moiety, which may enhance its biological activity and specificity .
Similar Compounds
- 2-{[4-ETHYL-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]ACETAMIDE
- 2-{[4-ALLYL-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]ACETAMIDE
- 2-{[4-ETHYL-5-(2-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]ACETAMIDE .
Properties
Molecular Formula |
C14H19BrN4OS2 |
---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
2-[[5-(4-bromothiophen-2-yl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylpropyl)acetamide |
InChI |
InChI=1S/C14H19BrN4OS2/c1-4-19-13(11-5-10(15)7-21-11)17-18-14(19)22-8-12(20)16-6-9(2)3/h5,7,9H,4,6,8H2,1-3H3,(H,16,20) |
InChI Key |
VYTMLZRSTBGHLA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NCC(C)C)C2=CC(=CS2)Br |
Origin of Product |
United States |
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